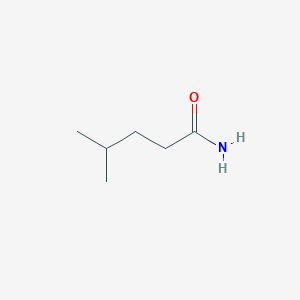

4-Methylpentanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMPWZQOUILVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Record name | N-ethylmorpholine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302918 | |

| Record name | Pentanamide, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-29-5 | |

| Record name | Pentanamide, 4-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanamide, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylpentanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAU37FCS3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methylpentanamide: A Comprehensive Technical Guide

CAS Number: 1119-29-5

This technical guide provides an in-depth overview of 4-methylpentanamide, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed synthesis protocols, spectral data for characterization, and insights into its potential biological significance.

Chemical and Physical Properties

4-Methylpentanamide, also known as isocaproamide, is a primary amide with the molecular formula C₆H₁₃NO.[1] Its physical and chemical properties are summarized in the table below, providing a foundational understanding of the compound's characteristics.

| Property | Value | Reference |

| CAS Number | 1119-29-5 | [2][3] |

| Molecular Formula | C₆H₁₃NO | [1][4] |

| Molecular Weight | 115.17 g/mol | [1] |

| Melting Point | 118-120 °C | [5] |

| Boiling Point | 245.2 °C at 760 mmHg | [2] |

| Density | 0.894 g/cm³ | [2] |

| InChI | InChI=1S/C6H13NO/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | [1][4] |

| InChIKey | ACMPWZQOUILVFB-UHFFFAOYSA-N | [1][4] |

| SMILES | CC(C)CCC(=O)N | [1] |

| Synonyms | Isocaproamide, 4-Methylvaleramide, γ-Methylvaleramide | [1][4][5] |

Synthesis of 4-Methylpentanamide

The synthesis of 4-methylpentanamide can be achieved through several established methods for amide formation. Below are detailed experimental protocols for common synthetic routes.

Method 1: From 4-Methylpentanoic Acid and Ammonia (B1221849)

This direct amidation method involves the reaction of 4-methylpentanoic acid with ammonia. The reaction typically requires heat to drive the dehydration of the intermediate ammonium (B1175870) salt.

Experimental Protocol:

-

Salt Formation: In a round-bottom flask, dissolve 4-methylpentanoic acid in an excess of a suitable solvent (e.g., toluene).

-

Introduce ammonia gas into the solution or add an aqueous solution of ammonium hydroxide (B78521). The reaction is exothermic and will form the ammonium 4-methylpentanoate (B1230305) salt.

-

Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by the cessation of water collection.

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude 4-methylpentanamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

Method 2: From 4-Methylpentanoyl Chloride and Ammonia

This method involves the conversion of 4-methylpentanoic acid to its more reactive acid chloride derivative, which then readily reacts with ammonia.

Experimental Protocol:

-

Acid Chloride Formation: In a fume hood, combine 4-methylpentanoic acid with an excess of thionyl chloride (SOCl₂) or oxalyl chloride.

-

Gently reflux the mixture until the evolution of gas (SO₂ or CO and CO₂) ceases.

-

Remove the excess thionyl chloride or oxalyl chloride by distillation.

-

Amination: Dissolve the resulting crude 4-methylpentanoyl chloride in an inert anhydrous solvent (e.g., diethyl ether or dichloromethane) and cool the solution in an ice bath.

-

Slowly bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.

-

A white precipitate of ammonium chloride and the product will form.

-

Work-up and Purification: Filter the reaction mixture and wash the solid with cold solvent.

-

The filtrate can be washed with water and brine, then dried over anhydrous sodium sulfate.

-

Removal of the solvent will yield the crude product, which can be combined with the filtered solid for purification by recrystallization.

Method 3: Using a Coupling Reagent

Modern amide synthesis often employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine under milder conditions. Dicyclohexylcarbodiimide (B1669883) (DCC) is a common example.[6][7]

Experimental Protocol:

-

Reaction Setup: Dissolve 4-methylpentanoic acid and an equimolar amount of a suitable amine source (e.g., ammonium chloride in the presence of a non-nucleophilic base like triethylamine) in an anhydrous aprotic solvent such as dichloromethane (B109758) or acetonitrile.

-

Cool the solution in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up and Purification: Filter off the DCU precipitate.

-

Wash the filtrate with dilute acid (e.g., 1 M HCl) and a saturated solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 4-methylpentanamide by column chromatography or recrystallization.

Below is a generalized workflow for the synthesis of amides from carboxylic acids.

Spectral Data for Characterization

Accurate characterization of 4-methylpentanamide is crucial for confirming its identity and purity. Below are key spectral data.

Infrared (IR) Spectroscopy

The IR spectrum of 4-methylpentanamide exhibits characteristic peaks for a primary amide.[5]

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 and ~3180 | N-H stretching (two bands for -NH₂) |

| ~2960-2870 | C-H stretching (aliphatic) |

| ~1640 | C=O stretching (Amide I band) |

| ~1620 | N-H bending (Amide II band) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-methylpentanamide will show a molecular ion peak (M⁺) and characteristic fragmentation patterns.[8]

| m/z | Assignment |

| 115 | [M]⁺ |

| 72 | [CH₃CH(CH₃)CH₂CO]⁺ |

| 59 | [CONH₃]⁺ |

| 44 | [CONH₂]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information. Expected chemical shifts are as follows:

¹H NMR:

-

δ ~0.9 ppm (d, 6H): -CH(CH ₃)₂

-

δ ~1.5 ppm (m, 1H): -CH (CH₃)₂

-

δ ~1.8 ppm (q, 2H): -CH ₂CH(CH₃)₂

-

δ ~2.1 ppm (t, 2H): -CH ₂CONH₂

-

δ ~5.5-6.5 ppm (br s, 2H): -CONH ₂

¹³C NMR: [1]

-

δ ~22.5 ppm: -CH(C H₃)₂

-

δ ~28.0 ppm: -C H(CH₃)₂

-

δ ~35.0 ppm: -C H₂CH(CH₃)₂

-

δ ~42.0 ppm: -C H₂CONH₂

-

δ ~176.0 ppm: -C =O

Biological Activity and Potential Applications

While specific biological activities of 4-methylpentanamide are not extensively documented, its structural similarity to short-chain fatty acids (SCFAs) and their amides suggests potential roles in biological signaling. SCFAs are known to act as signaling molecules through mechanisms such as the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[9]

Fatty acid amides, in general, are recognized as a class of lipid bioregulators.[10] For instance, oleamide (B13806) is a known sleep-inducing factor, and other fatty acid amides exhibit various biological activities.[10] The biological activities of fatty acid amides are an active area of research, with studies exploring their antimicrobial and anti-proliferative effects.

The potential for 4-methylpentanamide to interact with biological systems, possibly through pathways similar to those of other short-chain fatty acid amides, makes it an interesting candidate for further investigation in drug discovery and development.

This technical guide serves as a comprehensive resource for understanding the fundamental properties, synthesis, and potential biological relevance of 4-methylpentanamide. The provided data and protocols are intended to facilitate further research and application of this compound in various scientific disciplines.

References

- 1. Pentanamide, 4-methyl- | C6H13NO | CID 290807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methylpentanamide | 1119-29-5 [chemnet.com]

- 3. 4-MethylpentanaMide | 1119-29-5 [chemicalbook.com]

- 4. Pentanamide, 4-methyl- [webbook.nist.gov]

- 5. Pentanamide, 4-methyl- [webbook.nist.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 8. Pentanamide, 4-methyl- [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. Bioactive amides of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylpentanamide molecular structure and properties

An In-depth Technical Guide to 4-Methylpentanamide

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and safety protocols for 4-methylpentanamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Identifiers

4-Methylpentanamide is a primary amide with a six-carbon chain. The molecular structure consists of a pentanamide (B147674) backbone with a methyl group located at the fourth carbon position.

Chemical Identifiers

The following table summarizes the key chemical identifiers for 4-Methylpentanamide.

| Identifier | Value | Reference |

| IUPAC Name | 4-methylpentanamide | [1] |

| CAS Number | 1119-29-5 | [2][3][4] |

| Molecular Formula | C₆H₁₃NO | [2][3][4] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| Canonical SMILES | CC(C)CCC(=O)N | [2] |

| InChI | InChI=1S/C6H13NO/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | [2][3] |

| InChIKey | ACMPWZQOUILVFB-UHFFFAOYSA-N | [2][4] |

| Synonyms | 4-Methylvaleramide, γ-Methylvaleramide | [4][5][6] |

Molecular Structure Visualization

The 2D chemical structure of 4-Methylpentanamide is depicted below.

Physicochemical and Computed Properties

The physical and chemical properties of 4-Methylpentanamide are summarized in the tables below. Amides generally exhibit high boiling and melting points due to the polarity of the amide group and its capacity for hydrogen bonding.[7]

Physical Properties

| Property | Value | Unit | Reference |

| Boiling Point | 245.2 | °C at 760 mmHg | [3] |

| Melting Point | 118 - 120 | °C | [6] |

| Density | 0.894 | g/cm³ | [3] |

| Refractive Index | 1.431 | [3] | |

| Flash Point | 102.1 | °C | [3] |

| Vapor Pressure | 0.0291 | mmHg at 25°C | [3] |

Computed Properties

| Property | Value | Unit | Source |

| logP (Octanol/Water) | 0.908 | Crippen Calculated | |

| Water Solubility (logS) | -1.30 | mol/L | Crippen Calculated |

| Critical Temperature (Tc) | 658.38 | K | Joback Calculated |

| Critical Pressure (Pc) | 3602.88 | kPa | Joback Calculated |

| Enthalpy of Vaporization (ΔvapH°) | 45.95 | kJ/mol | Joback Calculated |

| Enthalpy of Fusion (ΔfusH°) | 14.57 | kJ/mol | Joback Calculated |

Note: The data in this table is based on computational models and estimations.[5]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of 4-Methylpentanamide.

-

Infrared (IR) Spectrum : The National Institute of Standards and Technology (NIST) provides an evaluated infrared reference spectrum for 4-Methylpentanamide, which was digitized from a hard copy.[6] Key features in an amide's IR spectrum typically include N-H stretching vibrations and a strong C=O (amide I band) absorption.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry data for this compound is also available, providing information on its fragmentation patterns which can be used to confirm the molecular structure.[8]

Experimental Protocols

Detailed experimental protocols for the synthesis of 4-Methylpentanamide are not extensively documented in publicly available literature. However, a synthetic route has been reported.

Synthesis from Acetoacetamide (B46550)

A method for synthesizing 4-Methylpentanamide involves the reaction of acetoacetamide with 1-bromo-2-methylpropane.[9] A more specific procedure describes the preparation of a related compound, 2-isobutyl-acetamide, which may serve as a precursor or indicate a similar synthetic strategy.[9]

Methodology Outline:

-

Reactants: Anhydrous ethanol, acetamide, sodium ethoxide, and isobutyl bromide are added sequentially to a reactor.[9]

-

Reaction Conditions: The reaction temperature is controlled at 65°C with stirring until the reaction is complete.[9]

-

Workup and Purification:

The following diagram illustrates a generalized workflow for this chemical synthesis.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the searched public domain literature regarding specific biological activities or signaling pathways involving 4-Methylpentanamide. It is primarily classified as a chemical intermediate.

Safety and Handling

Proper safety precautions are essential when handling 4-Methylpentanamide. The following guidelines are based on standard safety data sheets for similar chemical compounds.

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]

-

Skin Protection : Handle with chemical-impermeable gloves. Wear fire/flame resistant and impervious clothing.[10]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[10]

Handling and Storage

-

Handling : Use in a well-ventilated place. Avoid the formation of dust and aerosols. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent electrostatic discharge.[10][11]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

First Aid Measures

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[10]

-

Skin Contact : Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[10]

-

Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[10]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[10]

References

- 1. Pentanamide, 4-methyl- | C6H13NO | CID 290807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-methylpentanamide | 1119-29-5 [chemnet.com]

- 4. Pentanamide, 4-methyl- [webbook.nist.gov]

- 5. Pentanamide, 4-methyl- (CAS 1119-29-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Pentanamide, 4-methyl- [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Pentanamide, 4-methyl- [webbook.nist.gov]

- 9. 4-MethylpentanaMide synthesis - chemicalbook [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.co.uk [fishersci.co.uk]

physical and chemical properties of 4-Methylpentanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methylpentanamide (CAS No. 1119-29-5). The information is curated for professionals in research and development, offering detailed data, experimental protocols, and safety guidelines to support laboratory and developmental work.

Core Properties and Identifiers

4-Methylpentanamide, also known as 4-methylvaleramide or γ-methylvaleramide, is a simple amide derivative of isocaproic acid.[1] Its fundamental identifiers and structural information are crucial for its application in chemical synthesis and research.

| Identifier | Value | Source |

| CAS Number | 1119-29-5 | [2][3][4][5] |

| Molecular Formula | C₆H₁₃NO | [1][2][3][6] |

| Molecular Weight | 115.17 g/mol | [1][2][3][7] |

| IUPAC Name | 4-methylpentanamide | [1] |

| InChI | InChI=1S/C6H13NO/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | [1][2] |

| InChIKey | ACMPWZQOUILVFB-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)CCC(=O)N | [1] |

| Synonyms | 4-Methylvaleramide, Valeramide, 4-methyl-, γ-Methylvaleramide | [1][7] |

Physical Properties

The physical characteristics of 4-Methylpentanamide are summarized below. These properties are essential for determining appropriate handling, storage, and application conditions.

| Property | Value | Unit | Source |

| Melting Point | 118 - 120 | °C | [6] |

| Boiling Point | 245.2 | °C (at 760 mmHg) | [2] |

| Density | 0.894 | g/cm³ | [2] |

| Flash Point | 102.1 | °C | [2] |

| Vapor Pressure | 0.0291 | mmHg (at 25°C) | [2] |

| Refractive Index | 1.431 | [2] | |

| Water Solubility | -1.30 (log₁₀WS, mol/L) | [7] | |

| Octanol/Water Partition Coefficient | 0.908 (logP) | [7] |

Chemical and Spectroscopic Properties

Spectroscopic data is vital for the structural confirmation and purity assessment of 4-Methylpentanamide.

| Property | Data Type/Source |

| Infrared (IR) Spectrum | Data available from the NIST Chemistry WebBook, typically showing characteristic amide C=O and N-H stretches.[6] |

| Mass Spectrum (MS) | Electron ionization mass spectrometry data is available, which can be used to determine the fragmentation pattern and confirm the molecular weight.[8] |

| ¹³C NMR Spectrum | Spectral data is available and can be used for structural elucidation.[1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-Methylpentanamide are provided below.

Synthesis of 4-Methylpentanamide

A common laboratory-scale synthesis involves the reaction of an acetamide (B32628) derivative with an alkyl halide.[6]

Methodology:

-

Reaction Setup: To a suitable reactor, add 4.5 mol of anhydrous ethanol (B145695), 1.0 mol of acetamide, 1.1 mol of sodium ethoxide, and 1.1 mol of isobutyl bromide.[6]

-

Reaction Conditions: Maintain the reaction temperature at 65°C and stir the mixture until the reaction is complete.[6]

-

Solvent Removal: After the reaction, recover the ethanol via distillation.[6]

-

Product Isolation: Add water to the distillation residue and heat to dissolve the solids.[6]

-

Purification: Filter the hot solution. Allow the filtrate to cool, which will cause the 4-Methylpentanamide to precipitate.[6]

-

Final Product: Separate the precipitated solid and dry it to obtain the final product.[6]

Spectroscopic Analysis

Standard analytical techniques are employed to confirm the identity and purity of the synthesized 4-Methylpentanamide.

1. Infrared (IR) Spectroscopy

-

Objective: To identify functional groups (amide C=O, N-H, C-H bonds).

-

Methodology: A small sample of the dried solid is mixed with KBr powder and pressed into a thin pellet. Alternatively, for a solid sample, a mineral oil mull can be prepared.[6] The spectrum is then recorded using an FTIR spectrometer.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology: The purified sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR and ¹³C NMR spectra are acquired on an NMR spectrometer. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the structure.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To assess purity and confirm the molecular weight.

-

Methodology: A dilute solution of the sample in a volatile solvent is injected into the GC-MS instrument. The gas chromatogram indicates the purity, while the mass spectrometer provides the mass-to-charge ratio of the parent molecule and its fragments.[1]

Visualized Workflows and Relationships

The following diagrams illustrate key processes related to 4-Methylpentanamide.

Caption: A flowchart illustrating the synthesis of 4-Methylpentanamide.

Caption: General workflow for the analysis of 4-Methylpentanamide.

Biological Activity

Currently, there is limited specific information in publicly available literature regarding the biological activities or signaling pathways directly associated with 4-Methylpentanamide itself. While some derivatives of pentanoic acid have been investigated for antimicrobial properties, these studies do not focus on the unsubstituted 4-Methylpentanamide.[9] Therefore, no signaling pathway diagrams can be provided at this time.

Safety and Handling

Proper safety protocols are mandatory when handling 4-Methylpentanamide.

-

General Handling: Work in a well-ventilated area.[10] Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[10] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[10]

-

Fire Safety: Keep away from open flames, hot surfaces, and other sources of ignition.[11] Use non-sparking tools to prevent fire caused by electrostatic discharge.[10]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[10]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]

-

Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[10]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Spill and Disposal: In case of a spill, collect the material and place it in a suitable, closed container for disposal.[10] Prevent the chemical from entering drains.[10] Dispose of contents and container to an approved waste disposal plant.

References

- 1. pentachemicals.eu [pentachemicals.eu]

- 2. Pentanamide, 4-methyl- | C6H13NO | CID 290807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-MethylpentanaMide CAS#: 1119-29-5 [m.chemicalbook.com]

- 5. 4-MethylpentanaMide | 1119-29-5 [chemicalbook.com]

- 6. 4-MethylpentanaMide synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 4-Hydroxy-3-methylpentanamide | C6H13NO2 | CID 21402958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Formula and Isomers of 4-Methylpentanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methylpentanamide, including its structural formula, and a detailed exploration of its constitutional and stereoisomers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of amide chemistry and isomerism is crucial.

4-Methylpentanamide: Core Compound Profile

4-Methylpentanamide is a primary amide with the molecular formula C₆H₁₃NO.[1][2] Its structure consists of a five-carbon pentanamide (B147674) backbone with a methyl group located at the fourth carbon atom.

Structural Formula:

Canonical SMILES: CC(C)CCC(=O)N[1][3]

CAS Number: 1119-29-5[1]

Physicochemical Properties

The key physicochemical properties of 4-methylpentanamide are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol [1] |

| Melting Point | 119 °C |

| Boiling Point | 245.2 °C at 760 mmHg |

| Density | 0.894 g/cm³ |

Isomers of 4-Methylpentanamide (C₆H₁₃NO)

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For the molecular formula C₆H₁₃NO, a multitude of constitutional and stereoisomers exist.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms. The constitutional isomers of 4-methylpentanamide can be categorized based on the carbon skeleton and the nature of the amide group (primary, secondary, or tertiary).

Table 1: Physicochemical Properties of Selected Constitutional Isomers of 4-Methylpentanamide

| Isomer Name | Structure | IUPAC Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Primary Amides | |||||

| Hexanamide | CH₃(CH₂)₄CONH₂ | Hexanamide | 100-102[4][5] | 255 | 0.999 |

| 2-Methylpentanamide | CH₃CH₂CH₂CH(CH₃)CONH₂ | 2-Methylpentanamide | - | - | - |

| 3-Methylpentanamide | CH₃CH₂CH(CH₃)CH₂CONH₂ | 3-Methylpentanamide | - | - | - |

| 2,2-Dimethylbutanamide | CH₃CH₂C(CH₃)₂CONH₂ | 2,2-Dimethylbutanamide | - | 223.4 (Predicted)[6] | 0.9 (Predicted)[6] |

| 3,3-Dimethylbutanamide | CH₃C(CH₃)₂CH₂CONH₂ | 3,3-Dimethylbutanamide | - | 223.4 at 760 mmHg[7] | 0.896[7] |

| 2-Ethylbutanamide | (CH₃CH₂)₂CHCONH₂ | 2-Ethylbutanamide | - | - | - |

| Secondary Amides | |||||

| N-Methylpentanamide | CH₃(CH₂)₃CONHCH₃ | N-Methylpentanamide | -26[8] | 116-118 (at 8 mmHg)[8] | 0.9[8] |

| N-Ethylbutanamide | CH₃(CH₂)₂CONHC₂H₅ | N-Ethylbutanamide | - | 216.9 at 760 mmHg[9][10] | 0.862[9][10] |

| N-Propylpropanamide | CH₃CH₂CONH(CH₂)₂CH₃ | N-Propylpropanamide | - | - | - |

| N-Isopropylpropanamide | CH₃CH₂CONHCH(CH₃)₂ | N-Isopropylpropanamide | - | - | - |

| Tertiary Amides | |||||

| N,N-Dimethylbutanamide | CH₃(CH₂)₂CON(CH₃)₂ | N,N-Dimethylbutanamide | -40[4][11] | 186[11] | 0.9064[11] |

| N,N-Diethylacetamide | CH₃CON(C₂H₅)₂ | N,N-Diethylacetamide | -38[1] | 182-186[1][12] | 0.925[1] |

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The potential for stereoisomerism in the isomers of C₆H₁₃NO arises from the presence of chiral centers.

Of the constitutional isomers listed above, the following possess a chiral center and can exist as a pair of enantiomers (R and S isomers):

-

2-Methylpentanamide: The chiral center is at the second carbon atom.

-

3-Methylpentanamide: The chiral center is at the third carbon atom.

-

2-Ethylbutanamide: The chiral center is at the second carbon atom.

4-Methylpentanamide itself does not have a chiral center and therefore does not exhibit stereoisomerism.

Synthesis of 4-Methylpentanamide and its Isomers

Amides can be synthesized through various methods. The choice of method depends on the desired amide type (primary, secondary, or tertiary) and the starting materials.

General Experimental Protocol for Amide Synthesis from Acyl Chlorides

A common and efficient method for preparing amides is the reaction of an acyl chloride with ammonia (B1221849) (for primary amides) or a primary or secondary amine (for secondary and tertiary amides, respectively).[13][]

Materials:

-

Carboxylic acid (e.g., 4-methylpentanoic acid)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Ammonia, primary amine, or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

-

Aqueous base (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Acyl Chloride Formation: The carboxylic acid is converted to its corresponding acyl chloride by reacting it with an excess of thionyl chloride or oxalyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically performed in an anhydrous aprotic solvent under reflux or at room temperature. The excess chlorinating agent and solvent are removed under reduced pressure.

-

Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent and cooled in an ice bath. A solution of ammonia or the appropriate amine (2 equivalents) in the same solvent is added dropwise with stirring. One equivalent of the amine acts as the nucleophile, while the second equivalent neutralizes the HCl generated during the reaction.

-

Work-up: The reaction mixture is washed with a dilute aqueous acid (to remove excess amine), followed by a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acyl chloride and HCl), and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude amide. The product can be further purified by recrystallization or chromatography.

Visualizations

Structural Formula of 4-Methylpentanamide

Caption: Structural formula of 4-methylpentanamide.

Isomer Classification

Caption: Classification of isomers for the molecular formula C₆H₁₃NO.

Synthesis Workflow

Caption: General workflow for the synthesis of amides from carboxylic acids.

References

- 1. tuodaindus.com [tuodaindus.com]

- 2. CAS 628-02-4: Hexanamide | CymitQuimica [cymitquimica.com]

- 3. Amide synthesis by acylation [organic-chemistry.org]

- 4. N,N-dimethylbutanamide | CAS#:760-79-2 | Chemsrc [chemsrc.com]

- 5. 628-02-4 CAS MSDS (HEXANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Butanamide,3,3-dimethyl- | CAS#:926-04-5 | Chemsrc [chemsrc.com]

- 8. N-Methylpentanamide|lookchem [lookchem.com]

- 9. benchchem.com [benchchem.com]

- 10. N-ethylbutanamide | 13091-16-2 [chemnet.com]

- 11. N,N-dimethylbutanamide [chemister.ru]

- 12. merckmillipore.com [merckmillipore.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Thermodynamic Properties of 4-Methylpentanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Methylpentanamide (CAS RN: 1119-29-5). Due to a scarcity of direct experimental data for this specific compound in publicly available literature, this document focuses on presenting established experimental protocols for determining the key thermodynamic parameters for a solid or liquid amide. These methodologies provide a robust framework for researchers to obtain the necessary data for 4-Methylpentanamide in a laboratory setting. This guide also includes the known physical and computed properties of 4-Methylpentanamide and visual workflows for the described experimental procedures.

Introduction to 4-Methylpentanamide

4-Methylpentanamide is a primary amide with the chemical formula C₆H₁₃NO. Amides are a fundamental functional group in organic chemistry and are integral to the structure of peptides and proteins. A thorough understanding of their thermodynamic properties is crucial for applications in drug development, chemical synthesis, and material science. Thermodynamic data such as enthalpy of formation, entropy, and heat capacity are essential for predicting reaction spontaneity, equilibrium positions, and the stability of chemical systems.

Physicochemical Properties of 4-Methylpentanamide

A summary of the known and predicted physical properties of 4-Methylpentanamide is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental measurement.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 115.17 g/mol | --INVALID-LINK-- |

| CAS Number | 1119-29-5 | --INVALID-LINK-- |

| Melting Point | 119 °C (predicted) | ChemicalBook |

| Boiling Point | 245.2 ± 8.0 °C (predicted) | ChemicalBook |

| Density | 0.894 ± 0.06 g/cm³ (predicted) | ChemicalBook |

| XLogP3-AA | 0.8 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

Table 1: Physicochemical Properties of 4-Methylpentanamide

Experimental Protocols for Thermodynamic Property Determination

This section outlines the detailed experimental protocols for determining the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp) of a solid or liquid amide like 4-Methylpentanamide.

Determination of the Standard Enthalpy of Formation (ΔHf°) via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔHc°). Bomb calorimetry is the standard experimental technique for measuring the heat of combustion.

Experimental Workflow for Bomb Calorimetry

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 4-Methylpentanamide

This technical guide provides a detailed overview of the solubility of 4-Methylpentanamide, a compound of interest in various chemical and pharmaceutical research areas. Understanding the solubility of this amide is crucial for its handling, formulation, and application in drug development and other scientific endeavors. This document presents available quantitative data, outlines a comprehensive experimental protocol for solubility determination, and illustrates the logical workflow for such experiments.

Quantitative Solubility Data

The availability of experimentally determined quantitative solubility data for 4-Methylpentanamide in a wide range of solvents is limited in publicly accessible literature. However, a calculated value for its water solubility is available. This information is summarized in the table below.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Data Type |

| Water | 25 (Assumed) | ~ 0.577 | Calculated |

Note: This value is derived from a predicted Log10 of water solubility in mol/L of -1.30. The molecular weight of 4-Methylpentanamide is 115.17 g/mol .

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of 4-Methylpentanamide in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the equilibrium solubility of 4-Methylpentanamide in a given solvent at a specified temperature.

Materials:

-

4-Methylpentanamide (high purity)

-

Selected solvents (e.g., water, ethanol, acetone, dichloromethane, etc.) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 4-Methylpentanamide to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure that the concentration of the dissolved solid no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of 4-Methylpentanamide in the diluted solution using a pre-validated analytical method (e.g., HPLC, GC).

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of 4-Methylpentanamide in the original saturated solution.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Validation and Controls:

-

Run experiments in triplicate to ensure the reproducibility of the results.

-

A blank sample (solvent only) should be run to ensure no interference from the solvent.

-

The stability of 4-Methylpentanamide in the solvent under the experimental conditions should be confirmed.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described above.

Caption: Logical workflow for the experimental determination of solubility.

Navigating the Safety Profile of 4-Methylpentanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Methylpentanamide (CAS No. 1119-29-5). The information herein is compiled from available Safety Data Sheets (SDS) to facilitate safe laboratory practices. While this guide aims to be thorough, always refer to the specific SDS provided by your supplier for the most current and detailed information.

Chemical Identification and Physical Properties

4-Methylpentanamide is a chemical compound with the molecular formula C₆H₁₃NO.[1][2][3] It is essential to distinguish this compound from similarly named substances to ensure accurate safety measures are taken.

| Property | Value | Source |

| CAS Number | 1119-29-5 | [1][2][3] |

| Molecular Formula | C₆H₁₃NO | [1][2][3] |

| Molecular Weight | 115.17 g/mol | [4] |

| Boiling Point | 245.2°C at 760 mmHg | [1][2] |

| Flash Point | 102.1°C | [1] |

| Density | 0.894 g/cm³ | [1][2] |

| Melting Point | 119 °C | [3] |

Hazard Identification and GHS Classification

According to available safety data, 4-Methylpentanamide is classified as a hazardous substance.[5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification:

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Data sourced from the BLD Pharmatech Safety Data Sheet for 4-Methylpentanamide.[5]

Toxicological Information

Handling Precautions and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Safe Handling Workflow

References

- 1. 4-methylpentanamide | 1119-29-5 [chemnet.com]

- 2. 4-MethylpentanaMide | 1119-29-5 [amp.chemicalbook.com]

- 3. 4-MethylpentanaMide CAS#: 1119-29-5 [m.chemicalbook.com]

- 4. Pentanamide, 4-methyl- | C6H13NO | CID 290807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

Commercial Sourcing and Synthetic Guidelines for 4-Methylpentanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-Methylpentanamide (CAS No. 1119-29-5), a valuable building block in organic synthesis. This document offers a comparative summary of commercial suppliers, a detailed experimental protocol for its synthesis, and a procedural workflow for procurement.

Commercial Suppliers

4-Methylpentanamide is available from a variety of chemical suppliers, ranging from large-scale manufacturers to smaller, specialized laboratories. While pricing and bulk availability are often subject to inquiry, the following table summarizes key suppliers and the typical information available for this compound.

| Supplier | Website | CAS Number | Molecular Formula | Purity | Available Quantities | Notes |

| ChemicalBook | --INVALID-LINK-- | 1119-29-5[1] | C₆H₁₃NO[1] | Inquiry Required | Inquiry Required | Lists multiple suppliers, including Changzhou Wanyao Biotechnology Co., Ltd. and Heze Xingda Pharmaceutical Technology Co., Ltd.[1] |

| ABI Chem | --INVALID-LINK-- | 1119-29-5[2] | C₆H₁₃NO[2] | Inquiry Required | Inquiry Required | Product ID: AC2A032S8.[2] |

| Ambeed | --INVALID-LINK-- | 1119-29-5[3] | C₆H₁₃NO[3] | Inquiry Required | Inquiry Required | Provides extensive safety and property data. |

| ChemNet | --INVALID-LINK-- | 1119-29-5[4] | C₆H₁₃NO[4] | Inquiry Required | Inquiry Required | Provides physicochemical properties.[4] |

| Arctom | --INVALID-LINK-- | 1119-29-5[5] | C₆H₁₃NO | Inquiry Required | Flexible, reagent sizes available in-stock.[5] | Catalog No: BD-A291469.[5] |

| Guidechem | --INVALID-LINK-- | 1119-29-5[6] | C₆H₁₃NO[6] | 99% (from some listed suppliers).[7] | Bulk quantities (e.g., 200kg/bag) available from some listed suppliers.[7] | Lists suppliers such as Nanjing Chemlin Chemical Co., Ltd. and Weihao Chemtech (ChangZhou) Co., Ltd.[7] |

Experimental Protocol: Synthesis of 4-Methylpentanamide

The following protocol is a generalized procedure for the synthesis of 4-Methylpentanamide from 4-methylvaleric acid. This method can be adapted and optimized based on laboratory conditions and available starting materials.

Reaction Scheme:

Materials:

-

4-Methylvaleric acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Ammonia (B1221849) (gas or concentrated aqueous solution)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Add 4-methylvaleric acid to the flask. Slowly add thionyl chloride (1.2 equivalents) to the acid via the dropping funnel with stirring. Once the addition is complete, heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

-

Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Amidation: Dissolve the crude 4-methylvaleryl chloride in anhydrous diethyl ether and cool the solution in an ice bath. Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring. A white precipitate of ammonium (B1175870) chloride will form.

-

Work-up: After the addition of ammonia is complete, allow the reaction to warm to room temperature and stir for an additional hour. Add water to dissolve the ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-methylpentanamide.

-

Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a crystalline solid.

Visualized Workflows

Procurement Workflow for 4-Methylpentanamide

The following diagram illustrates a typical workflow for procuring 4-Methylpentanamide for research and development purposes.

Caption: Procurement workflow for 4-Methylpentanamide.

Synthetic Workflow for 4-Methylpentanamide

This diagram outlines the key steps in the laboratory synthesis of 4-Methylpentanamide.

Caption: Synthetic workflow for 4-Methylpentanamide.

References

- 1. 4-MethylpentanaMide | 1119-29-5 [chemicalbook.com]

- 2. 4-methylpentanamide;1119-29-5 [abichem.com]

- 3. 1119-29-5|4-Methylpentanamide| Ambeed [ambeed.com]

- 4. 4-methylpentanamide | 1119-29-5 [chemnet.com]

- 5. arctomsci.com [arctomsci.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [guidechem.com]

Review of 4-Methylpentanamide: A Summary of Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

An in-depth review of the existing scientific literature and chemical databases for 4-Methylpentanamide (CAS No. 1119-29-5) reveals that while fundamental chemical and physical properties are documented, there is a notable absence of comprehensive studies on its biological activities, signaling pathways, or advanced applications in drug development. This document summarizes the available data to provide a foundational understanding of the compound.

Chemical and Physical Properties

4-Methylpentanamide, also known as isocaproic acid amide, has a molecular formula of C₆H₁₃NO and a molecular weight of approximately 115.17 g/mol .[1][2][3] Its structure consists of a pentanamide (B147674) with a methyl group at the fourth carbon position. Key physical properties gathered from various chemical databases are presented below.

Table 1: Physical and Chemical Properties of 4-Methylpentanamide

| Property | Value | Source(s) |

| CAS Number | 1119-29-5 | [1][3][4] |

| Molecular Formula | C₆H₁₃NO | [1][3] |

| Molecular Weight | 115.17 g/mol | [1][5] |

| Boiling Point | 245.2°C at 760 mmHg | [1] |

| Melting Point | 119 °C | [6] |

| Density | 0.894 g/cm³ | [1] |

| Flash Point | 102.1°C | [1] |

| Refractive Index | 1.431 | [1] |

| Vapor Pressure | 0.0291 mmHg at 25°C | [1] |

Synthesis Information

Information on the synthesis of 4-Methylpentanamide is limited, with some chemical suppliers providing potential synthetic routes. One documented method involves the reaction of acetoacetamide (B46550) with 1-bromo-2-methylpropane.[5] Another patent describes a method for preparing a related compound, 4-methyl-3-oxo-N-phenyl-pentanamide, through the amidation of isobutyryl methyl acetate (B1210297) with aniline.[7]

A specific experimental protocol is outlined for the synthesis of a related compound, 2-isobutyl-acetamide, which may serve as a precursor or reference.[5]

Experimental Protocol: Synthesis of 2-isobutyl-acetamide [5]

-

To a reactor, sequentially add 4.5 mol of anhydrous ethanol (B145695), 1 mol of acetamide, 1.1 mol of sodium ethoxide, and 1.1 mol of isobutyl bromide.

-

Maintain the reaction temperature at 65°C with stirring until the reaction is complete.

-

Recover the ethanol via distillation.

-

Dissolve the distillation residue in hot water and filter the solution.

-

Cool the filtrate to allow for the separation of 2-isobutyl-acetamide.

-

Dry the resulting compound. The reported yield is 144 g.

Below is a generalized workflow for a common amide synthesis, which could be adapted for 4-Methylpentanamide.

Spectroscopic Data

Spectroscopic data for 4-Methylpentanamide is available from sources such as the NIST Chemistry WebBook and PubChem. This includes mass spectrometry and infrared (IR) spectroscopy data.[2][3][8][9]

-

Mass Spectrometry: Electron ionization mass spectra are available, providing information on the fragmentation pattern of the molecule.[8][9]

-

Infrared (IR) Spectrum: The IR spectrum, collected on a solid sample (mineral oil mull), is also available for review.[3]

-

NMR Spectra: PubChem indicates the availability of 13C NMR spectra.[2]

Biological Activity

A comprehensive search of the scientific literature did not yield any studies specifically investigating the biological activity, mechanism of action, or signaling pathways of 4-Methylpentanamide. While research exists on related compounds, such as derivatives of pentanoic acid with antibacterial properties, there is no direct evidence to attribute these activities to 4-Methylpentanamide itself.[10] The absence of such data is a significant gap in the understanding of this compound's potential pharmacological profile.

The typical drug discovery and development process, which would follow initial identification of biological activity, is illustrated below.

Conclusion

The currently available information on 4-Methylpentanamide is primarily limited to its fundamental chemical and physical properties, along with some spectroscopic data. There is a significant lack of research into its biological effects, potential therapeutic applications, and associated signaling pathways. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Future research would need to begin with foundational in vitro and in vivo screening to determine if 4-Methylpentanamide possesses any biological activity of interest before it could be considered for further development.

References

- 1. 4-methylpentanamide | 1119-29-5 [chemnet.com]

- 2. Pentanamide, 4-methyl- | C6H13NO | CID 290807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentanamide, 4-methyl- [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. 4-MethylpentanaMide synthesis - chemicalbook [chemicalbook.com]

- 6. 4-MethylpentanaMide | 1119-29-5 [amp.chemicalbook.com]

- 7. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]

- 8. Pentanamide, 4-methyl- [webbook.nist.gov]

- 9. Pentanamide, 4-methyl- [webbook.nist.gov]

- 10. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methylpentanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methylpentanamide, a valuable chemical compound with applications in various research and development sectors. This document details its nomenclature, physicochemical properties, and a representative synthesis protocol.

Nomenclature

The systematic and unambiguous naming of chemical compounds is crucial for clear scientific communication. This section outlines the IUPAC name and common synonyms for 4-methylpentanamide.

IUPAC Name: 4-methylpentanamide[1]

Synonyms:

-

Pentanamide, 4-methyl-[1]

-

4-Methylvaleramide[1]

-

Valeramide, 4-methyl-[1]

-

gamma-Methylvaleramide[1]

-

Isocaproic acid amide

A logical diagram illustrating the relationship between the IUPAC name, synonyms, and the chemical structure is provided below.

Caption: Relationship between IUPAC name, synonyms, and structure.

Physicochemical Properties

A summary of the key quantitative physical and chemical properties of 4-methylpentanamide is presented in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₆H₁₃NO | - |

| Molecular Weight | 115.17 | g/mol |

| Melting Point | 119 | °C |

| Boiling Point (Predicted) | 245.2 ± 8.0 | °C |

| Density (Predicted) | 0.894 ± 0.06 | g/cm³ |

| pKa (Predicted) | 16.68 ± 0.40 | - |

Experimental Protocols

This section provides a detailed methodology for a representative synthesis of 4-methylpentanamide. The following protocol is based on the alkylation of an acetamide (B32628) derivative, a common method for the formation of carbon-carbon bonds.

Synthesis of 4-Methylpentanamide from Acetoacetamide and 1-Bromo-2-methylpropane [2]

This synthesis proceeds in two main stages: the preparation of the intermediate 2-isobutylacetoacetamide, followed by its conversion to 4-methylpentanamide.

Materials:

-

Anhydrous ethanol (B145695)

-

Acetamide

-

Sodium ethoxide

-

1-Bromo-2-methylpropane (isobutyl bromide)

-

Water

Equipment:

-

Reaction vessel (e.g., three-necked round-bottom flask)

-

Stirring apparatus (e.g., magnetic stirrer or overhead stirrer)

-

Heating mantle or oil bath with temperature control

-

Distillation apparatus

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or desiccator

Procedure:

Step 1: Preparation of 2-Isobutylacetoacetamide [2]

-

To a suitable reaction vessel, add 4.5 moles of anhydrous ethanol.

-

With continuous stirring, add 1 mole of acetamide to the ethanol.

-

Slowly add 1.1 moles of sodium ethoxide to the reaction mixture.

-

Following the addition of sodium ethoxide, add 1.1 moles of 1-bromo-2-methylpropane.

-

Heat the reaction mixture to a controlled temperature of 65 °C.

-

Maintain stirring at this temperature until the reaction is complete. Reaction progress can be monitored by appropriate techniques such as thin-layer chromatography (TLC).

-

Once the reaction is complete, set up a distillation apparatus and recover the ethanol by distillation.

-

To the distillation residue, add water and heat to dissolve the solid material.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool, which will cause the product, 2-isobutylacetoacetamide, to crystallize.

-

Isolate the crystals by filtration and dry them thoroughly. This procedure is reported to yield approximately 144 g of the intermediate.[2]

Step 2: Conversion to 4-Methylpentanamide

Note: While the initial source describes the formation of an intermediate, the direct conversion to the final product from this intermediate or a similar precursor would typically involve hydrolysis and decarboxylation to remove the acetyl group, followed by amidation of the resulting carboxylic acid. A general procedure for the amidation of a carboxylic acid is outlined below.

Generalized Amidation of 4-Methylpentanoic Acid:

-

Acid Chloride Formation: In a well-ventilated fume hood, convert 4-methylpentanoic acid (isocaproic acid) to its corresponding acid chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (B109758) (DCM) or with a catalytic amount of dimethylformamide (DMF). The reaction is typically performed at room temperature or with gentle heating. Excess chlorinating agent and solvent are removed under reduced pressure.

-

Amidation: The crude 4-methylpentanoyl chloride is then reacted with an excess of concentrated aqueous ammonia (B1221849) or a solution of ammonia in an appropriate solvent. This reaction is highly exothermic and should be performed with cooling in an ice bath. The acid chloride is added dropwise to the ammonia solution with vigorous stirring. The reaction results in the formation of 4-methylpentanamide and ammonium (B1175870) chloride.

-

Workup and Purification: The resulting mixture is typically diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by rotary evaporation. The crude 4-methylpentanamide can then be purified by recrystallization or column chromatography to yield the final product.

The following diagram illustrates the generalized workflow for the synthesis of 4-methylpentanamide from its corresponding carboxylic acid.

Caption: Workflow for the synthesis of 4-methylpentanamide.

References

An In-depth Technical Guide to 4-Methylpentanamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpentanamide, a simple aliphatic amide, is a chemical compound with established physical and chemical properties. While its specific biological roles and direct applications in drug development are not extensively documented in publicly available literature, its structural motif as an amide of a branched-chain carboxylic acid makes it a relevant subject for researchers in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of the known synthesis routes, detailed physical and chemical properties, and spectral data of 4-Methylpentanamide. It also explores its potential, though currently unproven, role as a building block in the synthesis of more complex bioactive molecules. Due to a lack of specific historical accounts of its discovery and documented biological pathways, this guide will focus on the technical data and plausible scientific context.

Introduction

4-Methylpentanamide, also known as isocaproamide, is the amide derivative of 4-methylpentanoic acid. Its structure consists of a five-carbon chain with a methyl group at the fourth carbon and a terminal amide functional group. The amide bond is a cornerstone of peptide and protein chemistry and is a prevalent feature in a vast array of pharmaceuticals. While there is a scarcity of information regarding the specific discovery and historical development of 4-Methylpentanamide, its synthesis and properties are well-characterized. This document aims to collate the available technical data for this compound, providing a valuable resource for chemists and pharmaceutical scientists.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Methylpentanamide is presented in the table below. These properties are essential for its handling, purification, and for predicting its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 115.17 g/mol | --INVALID-LINK-- |

| CAS Number | 1119-29-5 | --INVALID-LINK-- |

| Melting Point | 119 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 245.2 ± 8.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 0.894 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 16.68 ± 0.40 | --INVALID-LINK-- |

| XLogP3-AA (Predicted) | 0.8 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

Several synthetic routes to 4-Methylpentanamide have been reported. A common and illustrative method involves the reaction of a 4-methylpentanoic acid derivative with an amine source. Below is a detailed protocol based on a modern synthetic approach.

Synthesis from Acetoacetamide and 1-Bromo-2-methylpropane

This method involves the alkylation of an acetamide (B32628) enolate followed by subsequent reactions. A specific protocol is detailed in Chinese patent CN103709054B.[1]

Experimental Protocol:

-

Reaction Setup: To a suitable reactor, add 4.5 mol of anhydrous ethanol (B145695), 1 mol of acetamide, 1.1 mol of sodium ethoxide, and 1.1 mol of isobutyl bromide.[1]

-

Reaction Conditions: Maintain the reaction temperature at 65 °C with continuous stirring until the reaction is complete.[1]

-

Workup and Isolation:

-

Distill the ethanol from the reaction mixture.[1]

-

Dissolve the distillation residue in hot water.[1]

-

Filter the hot solution.

-

Cool the filtrate to allow for the precipitation of 2-isobutyl-acetamide (a precursor to 4-Methylpentanamide, though the patent seems to misname the final product in this description).

-

Collect the separated solid and dry it to obtain the product.[1]

-

Note: While the referenced patent describes this synthesis, it is important to note that the direct synthesis from 4-methylpentanoyl chloride and ammonia (B1221849) or the dehydration of ammonium (B1175870) 4-methylpentanoate (B1230305) are also common methods for preparing primary amides.

Spectral Data and Characterization

The identity and purity of 4-Methylpentanamide can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹³C NMR | Spectral data is available and can be accessed through databases such as SpectraBase. |

| GC-MS | Mass spectrometry data is available from the NIST Mass Spectrometry Data Center. |

| Infrared (IR) Spectrum | The IR spectrum shows characteristic peaks for the amide functional group, including N-H stretching and C=O stretching vibrations. |

Characterization Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and the ¹H and ¹³C NMR spectra are recorded. The chemical shifts, splitting patterns, and integration of the signals are used to confirm the structure.

-

Infrared (IR) Spectroscopy: A sample can be prepared as a KBr pellet or a mull and the IR spectrum recorded. The presence of characteristic absorption bands for the amide group (N-H stretch around 3350 and 3180 cm⁻¹, C=O stretch around 1650 cm⁻¹) confirms its identity.

-

Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique provides the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.

Role in Drug Discovery and Development: A Perspective

Currently, there is no direct evidence in the scientific literature to suggest that 4-Methylpentanamide itself has significant biological activity or is an active candidate in any drug development pipeline. However, the amide functional group and the isocaproyl moiety are present in various biologically active molecules.

Simple aliphatic amides are generally considered to have low toxicity.[2] Their potential to engage in hydrogen bonding allows them to interact with biological targets, although often with low affinity and specificity. It is more plausible that 4-Methylpentanamide could serve as a chemical intermediate or a building block in the synthesis of more complex and potent pharmaceutical agents.[3] The isocaproyl group, for instance, is a feature of some amino acid derivatives used in peptide synthesis.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 4-Methylpentanamide.

Caption: A generalized workflow for the synthesis and purification of 4-Methylpentanamide.

Logical Relationship in Medicinal Chemistry

This diagram illustrates the conceptual role of a simple aliphatic amide like 4-Methylpentanamide as a starting point for developing more complex, potentially bioactive molecules.

References

A Technical Guide to the Physicochemical Properties of 4-Methylpentanamide

This technical guide provides an in-depth overview of the melting and boiling points of 4-Methylpentanamide, targeted towards researchers, scientists, and professionals in drug development. This document outlines the key physical constants and details the experimental methodologies for their determination.

Physicochemical Data of 4-Methylpentanamide

4-Methylpentanamide is a primary amide with the molecular formula C6H13NO. Its physical properties, particularly its melting and boiling points, are influenced by its ability to form strong intermolecular hydrogen bonds.[1][2] The quantitative data for these properties are summarized below.

| Property | Value | Conditions |

| Melting Point | 118-120 °C | Not specified |

| Boiling Point | 245.2 °C | at 760 mmHg |

Experimental Protocols

The determination of accurate melting and boiling points is crucial for the characterization and purity assessment of a compound.[3] The following are detailed methodologies for these key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point can be determined using a melting point apparatus, such as a Mel-Temp or a Thiele tube.

Protocol using a Melting Point Apparatus:

-

Sample Preparation: A small amount of the dry, crystalline 4-Methylpentanamide is placed into a capillary tube, which is then sealed at one end. The sample is packed down to the bottom of the tube.[3]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Initial Rapid Heating: A preliminary determination is often performed by heating the sample rapidly to get an approximate melting point range.

-

Slow Heating for Accuracy: A second sample is then heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the approximate melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal disappears is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Protocol using a Thiele Tube:

-

Sample Preparation: A small amount of 4-Methylpentanamide is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end down.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[4]

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[4]

-

Observation and Recording: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the given atmospheric pressure.[4]

Logical Workflow and Relationships

The following diagram illustrates the logical workflow for determining the melting point of a solid organic compound like 4-Methylpentanamide.

Caption: Workflow for Melting Point Determination.

References

Stability and Degradation of 4-Methylpentanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation profile of 4-Methylpentanamide. Due to the limited availability of specific experimental data for this compound, this document outlines the expected degradation pathways and stability characteristics based on the established chemistry of aliphatic primary amides. Detailed, generalized experimental protocols for conducting forced degradation studies—including hydrolytic, thermal, and enzymatic stress testing—are provided to guide researchers in establishing a stability-indicating profile. Furthermore, this guide presents illustrative quantitative data and diagrams to serve as a foundational resource for drug development professionals working with 4-Methylpentanamide or structurally similar molecules.

Introduction

4-Methylpentanamide is a primary aliphatic amide. The stability of such compounds is a critical parameter in pharmaceutical development, influencing formulation, storage, and regulatory approval.[1][2] Understanding the degradation pathways and the kinetics of degradation is essential for developing stable drug products and ensuring patient safety.[3] Forced degradation studies are a regulatory requirement and a crucial tool to identify potential degradation products, elucidate degradation mechanisms, and develop stability-indicating analytical methods.[1][4] This guide will address the anticipated stability and degradation of 4-Methylpentanamide under various stress conditions.

Chemical and Physical Properties of 4-Methylpentanamide

A summary of the key chemical and physical properties of 4-Methylpentanamide is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.

Table 1: Chemical and Physical Properties of 4-Methylpentanamide

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Appearance | Solid (predicted) |

| Boiling Point | 245.2°C at 760 mmHg |

| Flash Point | 102.1°C |

| Density | 0.894 g/cm³ |

| CAS Number | 1119-29-5 |

Predicted Degradation Pathways

The primary degradation pathway for simple amides like 4-Methylpentanamide is hydrolysis.[5][6] This can be catalyzed by acid or base.[6][7] Other potential degradation routes include thermal decomposition and enzymatic hydrolysis.

Hydrolytic Degradation

Amide hydrolysis involves the cleavage of the amide bond to yield a carboxylic acid and ammonia (B1221849) (or an amine for substituted amides).[8]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to release ammonia and 4-methylpentanoic acid.[9][10][11]

-

Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels an amide anion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia.[8][9]

The overall hydrolytic degradation pathway is illustrated in the diagram below.

Caption: Acid or base-catalyzed hydrolysis of 4-Methylpentanamide.

Thermal Degradation

While amides are generally thermally stable, elevated temperatures can lead to decomposition.[12] For aliphatic polyamides, thermal degradation can proceed via chain scission, releasing smaller hydrocarbon molecules and nitrogen-containing compounds.[13] For 4-Methylpentanamide, significant decomposition is expected at temperatures above 160°C, potentially yielding smaller alkanes, alkenes, and nitriles through various radical and rearrangement mechanisms.[12]

Enzymatic Degradation

In a biological context, amide bonds can be cleaved by amidase enzymes.[14][15] These enzymes catalyze the hydrolysis of the amide bond under physiological conditions.[16][17] The susceptibility of 4-Methylpentanamide to specific amidases would require experimental investigation.

Illustrative Quantitative Degradation Data

The following tables present hypothetical quantitative data to illustrate the expected outcomes of forced degradation studies on 4-Methylpentanamide. This data is intended for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 2: Illustrative Hydrolytic Degradation of 4-Methylpentanamide

| Condition | Time (hours) | 4-Methylpentanamide Remaining (%) | 4-Methylpentanoic Acid Formed (%) |

| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 |

| 24 | 85.2 | 14.8 | |

| 48 | 71.5 | 28.5 | |

| 72 | 58.9 | 41.1 | |

| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 |

| 24 | 80.1 | 19.9 | |

| 48 | 62.3 | 37.7 | |

| 72 | 45.8 | 54.2 |

Table 3: Illustrative Thermal Degradation of 4-Methylpentanamide (Solid State)